4-Chloroquinoline-6-carbaldehyde

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

SAR studies on quinoline-based kinase inhibitors often lack baseline bioactivity data for key intermediates, delaying go/no-go decisions. 4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0) directly addresses this gap with documented IC50 and EC50 values, enabling immediate structure-activity relationship evaluation without de novo screening. This eliminates weeks of preliminary assay work. - **Validated Bioactivity**: Baseline IC50 of 1900 nM at KCNQ1/MINK (cardiac arrhythmia target) and EC50 of 7000 nM at nAChR α3β4 (addiction biology target), providing a data-backed SAR entry point. - **Dual Synthetic Versatility**: Demonstrated reactivity in both oxidation (84% yield) and Suzuki-Miyaura cross-coupling (51% yield), allowing two orthogonal diversification pathways from a single intermediate. - **Proven Oncology Application**: Established key intermediate in the synthesis of the marketed kinase inhibitors cabozantinib and tivozanib, reducing synthetic route development time for analog programs.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 676256-25-0
Cat. No. B1424190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-6-carbaldehyde
CAS676256-25-0
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1C=O)Cl
InChIInChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H
InChIKeyINLPDPKYJXJJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinoline-6-carbaldehyde Baseline Profile


4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0) is a heterocyclic aromatic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is characterized by a quinoline core bearing a chloro substituent at the 4-position and an aldehyde group at the 6-position. The compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with a commercially available purity specification ranging from 95% to 98% depending on the vendor .

4-Chloroquinoline-6-carbaldehyde: Substitution Risks with Analogs


Substituting 4-chloroquinoline-6-carbaldehyde with a closely related analog—such as a 4-bromo-, 4-hydroxy-, or 4-carboxylic acid derivative—is not straightforward without validation. The compound's unique pattern of substitution (C4-chloro, C6-aldehyde) establishes a specific combination of electronic properties and a dual reactivity profile that is not present in its analogs . While its activity at the KCNQ1/MINK potassium channel (IC50: 1900 nM) and as a nAChR α3β4 agonist (EC50: 7000 nM) is moderate, the data represent baseline reference points that are absent for the majority of its closest structural comparators [1]. This means that any substitution would be made in a data vacuum, where the impact on target activity or synthetic outcomes is unknown. The evidence below outlines the few verifiable points of differentiation that do exist, establishing why this specific CAS compound should be prioritized.

4-Chloroquinoline-6-carbaldehyde Differentiation Evidence


Divergent Synthetic Reactivity: Oxidation and Cross-Coupling

The compound's synthetic versatility is demonstrated by two distinct reaction pathways with documented yields: an 84% yield in an oxidation reaction , and a 51% yield in a Suzuki-Miyaura cross-coupling reaction . This dual reactivity profile—engaging both the aldehyde functionality and the C4-chloro group for cross-coupling—provides a strategic advantage for building complex molecules, in contrast to analogs like 4-hydroxyquinoline-6-carbaldehyde, where the C4-hydroxy group typically requires protection before cross-coupling, or 4-chloroquinoline-6-carboxylic acid, which lacks the aldehyde functionality altogether.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

KCNQ1/MINK Channel Baseline Antagonism

The compound demonstrates antagonistic activity at the KCNQ1/MINK potassium channel, with a reported IC50 of 1900 nM (1.9 µM) in CHO cells [1]. While this potency is moderate, it serves as a critical baseline reference for structure-activity relationship (SAR) studies focused on this cardiac ion channel target. Data for direct structural analogs such as 4-bromoquinoline-6-carbaldehyde, 4-hydroxyquinoline-6-carbaldehyde, or 4-chloroquinoline-6-carboxylic acid at this specific target are absent from public repositories, making this compound the sole comparator available for this scaffold-target pair.

Ion Channel Pharmacology Cardiac Electrophysiology Chemical Biology

nAChR Subtype Selectivity: α3β4 vs. α2β4

The compound exhibits agonist activity at recombinant human nicotinic acetylcholine receptors (nAChRs), with EC50 values of 7000 nM (7.0 µM) at the α3β4 subtype and 29000 nM (29 µM) at the α2β4 subtype [1]. This demonstrates a modest subtype selectivity preference (~4.1-fold) for α3β4 over α2β4. Comparable EC50 data for direct analogs such as 4-bromoquinoline-6-carbaldehyde or 4-hydroxyquinoline-6-carbaldehyde at these specific nAChR subtypes are not publicly available.

Neuroscience Nicotinic Receptor Pharmacology Addiction Biology

Molecular Weight Advantage over 4-Bromo Analog

The predicted boiling point for 4-chloroquinoline-6-carbaldehyde is 331.6 ± 22.0 °C at 760 mmHg, with a density of 1.4 ± 0.1 g/cm³ . In comparison, the 4-bromo analog (4-bromoquinoline-6-carbaldehyde) has a higher molecular weight (236.06 g/mol vs. 191.61 g/mol) . The lower molecular weight of the chloro compound can translate to reduced shipping costs per mole, an important factor in large-scale procurement. While no direct experimental boiling point for the bromo analog is available for comparison, the lower molecular weight of the chloro compound is a clear, quantifiable advantage for bulk handling.

Process Chemistry Analytical Chemistry Scale-up

Higher Purity and Analytical Documentation

The compound is available from multiple vendors at purity specifications of 95% to 98% (NLT) . Certain vendors provide batch-specific quality control documentation including NMR, HPLC, and LC-MS data . In contrast, the 4-bromo analog (4-bromoquinoline-6-carbaldehyde) is offered at a 95% purity specification, but with fewer vendors explicitly advertising comprehensive analytical documentation . The availability of higher purity grades (98%) and robust analytical data packages for the chloro compound reduces the need for in-house purification and characterization, saving time and resources for the end user.

Quality Control Analytical Chemistry Procurement

Key Intermediate for Kinase Inhibitor Synthesis

4-Chloroquinoline-6-carbaldehyde is documented as a key intermediate in the synthesis of specific tyrosine kinase inhibitors, including cabozantinib and tivozanib . This is a defined application supported by patent literature. While many quinoline derivatives are broadly claimed as kinase inhibitor intermediates, the specific link to these named, FDA-approved therapeutics provides a concrete example of the compound's utility. Analogs like 4-hydroxyquinoline-6-carbaldehyde or 4-bromoquinoline-6-carbaldehyde do not have the same level of direct, named association with these specific drug substances in the public domain.

Medicinal Chemistry Oncology Kinase Inhibitors

4-Chloroquinoline-6-carbaldehyde Application Scenarios


KCNQ1/MINK Channel SAR Studies

The compound's documented IC50 of 1900 nM at the KCNQ1/MINK channel provides a critical reference point for structure-activity relationship (SAR) studies [1]. Researchers investigating cardiac arrhythmias can use this compound as a starting scaffold to explore modifications at the C4 and C6 positions to improve potency and selectivity. The absence of similar data for direct analogs means this compound offers a unique, data-backed entry point into this target space.

α3β4 nAChR Subtype Selectivity Research

With EC50 values of 7000 nM at α3β4 and 29000 nM at α2β4 nAChR subtypes, this compound demonstrates a baseline of activity and a modest subtype selectivity [1]. This makes it a valuable tool for neuroscience research focused on nicotinic receptor pharmacology, particularly in the context of addiction biology where α3β4 is a target of interest. The data allows for immediate evaluation, avoiding the time and cost of de novo screening for this scaffold.

Divergent Synthetic Utility for Process Chemistry

The compound's dual reactivity—demonstrated by an 84% yield in an oxidation reaction and a 51% yield in a Suzuki-Miyaura cross-coupling—makes it an efficient building block for process chemistry [1]. It allows for two distinct diversification pathways from a single starting material, a strategic advantage for library synthesis or late-stage functionalization. This is particularly valuable when compared to analogs like 4-hydroxyquinoline-6-carbaldehyde, which may require additional protection/deprotection steps for cross-coupling.

Kinase Inhibitor Scaffold Synthesis

The compound's established role as a key intermediate in the synthesis of cabozantinib and tivozanib provides a concrete, validated application in oncology research [1]. Medicinal chemists working on kinase inhibitor programs can leverage this known intermediate to efficiently access and explore related chemical space, potentially reducing the time and resources required to develop novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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